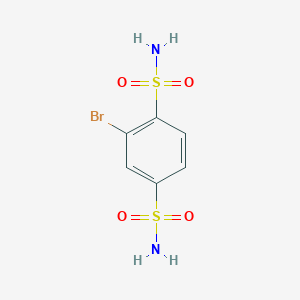

2-Bromobenzene-1,4-disulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

1094671-89-2 |

|---|---|

Molecular Formula |

C6H7BrN2O4S2 |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

2-bromobenzene-1,4-disulfonamide |

InChI |

InChI=1S/C6H7BrN2O4S2/c7-5-3-4(14(8,10)11)1-2-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13) |

InChI Key |

MTQRLTAFULNGCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromobenzene 1,4 Disulfonamide and Its Structural Analogues

Strategic Approaches to Bromobenzene (B47551) Core Functionalization

The initial and critical phase in the synthesis of 2-Bromobenzene-1,4-disulfonamide involves the precise installation of bromine and two sulfonyl groups onto the benzene (B151609) ring. The order and method of these introductions are paramount to achieving the desired 1,2,4-substitution pattern.

Regioselective bromination is a fundamental step in the synthesis of many aromatic compounds. organic-chemistry.org For a target molecule like 2-Bromobenzene-1,4-disulfonamide, the bromine atom must be placed at a specific position relative to the other functional groups. The choice of brominating agent and reaction conditions dictates the outcome, particularly the isomeric purity of the product.

Traditional methods often face challenges with selectivity, but newer reagents have been developed to provide high yields of specific isomers, particularly the para-isomer. organic-chemistry.org Reagents such as N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric version, poly[N-bromobenzene-1,3-disulfonylamide] (PBBS), have been shown to be highly effective for the para-selective bromination of activated aromatic rings under mild conditions. organic-chemistry.org These reagents offer advantages in selectivity and reaction simplicity over traditional agents like elemental bromine or N-bromosuccinimide (NBS). organic-chemistry.org Another specialized reagent, N,N′-dibromo-N,N′-1,2-ethylene bis(p-toluenesulfonamide), has also demonstrated high regioselectivity, yielding only the p-bromo isomer when reacting with benzene rings containing mono-activated substituents. researchgate.net

Table 1: Comparison of Regioselective Brominating Agents

| Reagent | Abbreviation | Typical Conditions | Selectivity Noted | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | NBS | Radical initiator or acid catalyst | Varies; often used for allylic/benzylic bromination | organic-chemistry.org |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide | TBBDA | Dichloromethane, mild conditions | Excellent para-selectivity for activated rings | organic-chemistry.org |

| Poly[N-bromobenzene-1,3-disulfonylamide] | PBBS | Dichloromethane, mild conditions, reusable | Excellent para-selectivity for activated rings | organic-chemistry.org |

| N,N′-dibromo-N,N′-1,2-ethylene bis(p-toluenesulfonamide) | BNBTS | Carbon tetrachloride | High para-selectivity for activated rings | researchgate.net |

The introduction of sulfonyl groups onto the aromatic ring is typically achieved through sulfonation, followed by conversion to a more reactive sulfonyl chloride. Sulfonation is a reversible reaction that uses agents like sulfur trioxide (SO3) in fuming sulfuric acid (oleum) to introduce sulfonic acid (-SO3H) groups. libretexts.orglibretexts.org The direct sulfonation of bromobenzene tends to produce a mixture of isomers, and achieving disulfonation requires forcing conditions.

A more direct and common industrial method is chlorosulfonation, which introduces the chlorosulfonyl group (-SO2Cl) in a single step. orgsyn.org This is often accomplished by reacting the aromatic compound with an excess of chlorosulfonic acid (ClSO3H). google.comnih.gov This method avoids the isolation of the sulfonic acid intermediate. To improve yields and suppress the formation of sulfone byproducts, catalysts such as sulfamic acid may be added to the reaction mixture. google.comgoogle.com Once the sulfonic acid is formed, it can be converted to the sulfonyl chloride using standard chlorinating agents.

Table 2: Reagents for Sulfonation and Sulfonyl Chloride Formation

| Process | Reagent | Function | Reference |

|---|---|---|---|

| Sulfonation | Fuming Sulfuric Acid (Oleum) | Introduces -SO3H group | libretexts.org |

| Chlorosulfonation | Chlorosulfonic Acid (ClSO3H) | Directly introduces -SO2Cl group | google.comnih.gov |

| Chlorination of Sulfonic Acid | Thionyl Chloride (SOCl2) | Converts -SO3H to -SO2Cl | orgsyn.org |

| Phosphorus Pentachloride (PCl5) | Converts -SO3H to -SO2Cl | orgsyn.org |

Amidation Reactions for Disulfonamide Construction

The final key step in forming the disulfonamide is the amidation of the disulfonyl chloride intermediate. This reaction involves the nucleophilic attack of an amine source on the electrophilic sulfur atom of the sulfonyl chloride group, forming the stable S-N bond characteristic of sulfonamides. nih.govthieme-connect.com

The traditional and most widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comcbijournal.comresearchgate.net For the synthesis of a primary disulfonamide like 2-Bromobenzene-1,4-disulfonamide, the amine source is typically ammonia or an ammonium salt. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct.

Modern synthetic chemistry has focused on developing catalytic systems to perform this transformation under milder conditions and with greater efficiency. While the classic approach is robust, catalytic methods can offer improved functional group tolerance and substrate scope. chemrxiv.org For instance, catalytic amounts of 1-hydroxybenzotriazole (HOBt) in combination with silicon additives have been shown to facilitate the amidation of sulfonyl fluorides, which are analogues of sulfonyl chlorides. chemrxiv.orgchemrxiv.org Copper-catalyzed systems have also been developed for the N-arylation of sulfonamides, showcasing the utility of metal catalysis in S-N bond formation. cbijournal.com

Table 3: Conditions for Amidation of Sulfonyl Chlorides

| Method | Amine Source | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Classic Schotten-Baumann | Ammonia, Primary/Secondary Amines | Aqueous or organic solvent with a base (e.g., pyridine, NaOH) | Well-established, high-yielding for simple substrates | cbijournal.com |

| Modern Catalytic | Various Amines | Catalyst (e.g., Cu(OAc)2, HOBt), mild conditions | Broader substrate scope, improved functional group tolerance | cbijournal.comchemrxiv.org |

| Microwave-Assisted | Various Amines | Microwave irradiation, often solvent-free or in high-boiling solvents | Rapid reaction times, high yields | cbijournal.com |

For the construction of primary sulfonamides (-SO2NH2), the simplest precursor is ammonia. However, its gaseous nature and basicity can sometimes complicate handling and reaction control. Consequently, various other reagents that serve as ammonia equivalents have been explored. These include ammonium salts like ammonium hydroxide or ammonium chloride, which can provide the necessary nucleophile under specific pH conditions.

More advanced and specialized reagents have also been developed. For example, the novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), allows for the direct synthesis of primary sulfonamides from organometallic reagents (e.g., Grignard or organolithium reagents) in a convenient one-step process. acs.org While this specific route builds the entire arylsulfonamide from a different starting point, it highlights the ongoing development of sophisticated reagents for introducing the primary sulfonamide group. In the context of reacting with a pre-formed sulfonyl chloride, the choice of the aminating agent is typically between ammonia gas, aqueous ammonium hydroxide, or a suitable ammonium salt, depending on the desired reaction conditions and the stability of the substrate.

Multi-Component Reactions and Convergent Synthesis Strategies

While the synthesis of 2-Bromobenzene-1,4-disulfonamide can be achieved through a linear sequence of bromination, disulfonation/chlorosulfonation, and diamidation, modern synthetic strategies often favor more efficient approaches like multi-component reactions (MCRs) and convergent synthesis.

MCRs are highly valued for their efficiency, as they combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. acs.org In the field of sulfonamide synthesis, three-component reactions have been developed that couple an aryl halide, an amine, and a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), under palladium catalysis to generate diverse sulfonamides. thieme-connect.com This approach builds the C-S and S-N bonds in a single pot, increasing atom economy and reducing the number of synthetic steps.

Sustainable Chemistry Considerations in Brominated Disulfonamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of synthesizing 2-Bromobenzene-1,4-disulfonamide and its analogues, this involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions.

Traditional routes to aromatic sulfonamides often rely on harsh methods, such as the chlorosulfonylation of aromatic rings with chlorosulfonic acid, which is highly corrosive and generates significant acidic waste. ingentaconnect.com Similarly, the bromination step often employs molecular bromine (Br₂), a toxic and volatile substance that poses handling risks and can lead to unwanted side reactions. researchgate.net

Sustainable approaches seek to replace these hazardous components with more benign alternatives. This includes the use of safer solvents, the development of catalytic systems to improve reaction efficiency, and the adoption of energy-efficient technologies.

Key Sustainable Strategies:

Alternative Solvents and Solvent-Free Conditions: A major focus of green chemistry is minimizing the use of traditional volatile organic compounds (VOCs). Research has demonstrated the feasibility of conducting sulfonamide synthesis in greener solvents like water, ethanol, or glycerol. rsc.orgrsc.org In some cases, reactions can be performed under solvent-free conditions, for example, through mechanochemical methods where mechanical force is used to initiate reactions, thereby eliminating solvent waste entirely. rsc.org

Safer Reagents:

Oxidation/Chlorination: Instead of chlorosulfonic acid, milder and safer reagents can be employed for the synthesis of the crucial sulfonyl chloride intermediate. For instance, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been shown to be an effective oxidant for converting thiols to sulfonyl chlorides in situ, followed by reaction with an amine to form the sulfonamide. rsc.org This process can be conducted in sustainable solvents and often involves a simple filtration workup.

Bromination: To avoid the hazards of molecular bromine, alternative brominating agents are preferred. N-Bromosuccinimide (NBS) is a widely used solid reagent that is easier and safer to handle for the selective bromination of aromatic compounds. researchgate.net

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions, reducing energy consumption and waste. For example, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides in a one-pot procedure under mild conditions. mit.edu

Energy Efficiency: Techniques such as microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. These high-energy methods often lead to higher yields and cleaner reactions.

The following table provides a comparative overview of traditional versus sustainable approaches for key steps in the synthesis of brominated disulfonamides.

| Synthetic Step | Traditional Method | Sustainable Alternative | Green Chemistry Benefits |

|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid | In situ oxidative chlorination of thiols using NaDCC·2H₂O | Avoids highly corrosive acid; milder conditions; less acidic waste. rsc.org |

| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Safer, solid reagent; easier handling; improved selectivity. researchgate.net |

| Solvent | Volatile organic solvents (e.g., Dichloromethane, Chloroform) | Water, Ethanol, Glycerol, or solvent-free (mechanochemistry) | Reduces toxic emissions and hazardous waste; improves process safety. rsc.orgrsc.orgrsc.org |

| Energy Input | Conventional heating (reflux) | Microwave or ultrasound irradiation | Reduced reaction times; lower energy consumption; potentially higher yields. |

Downstream Processing and Purification Techniques in Synthetic Research

Downstream processing encompasses all the steps following the chemical synthesis, including the isolation, purification, and concentration of the target compound. mt.comdefinitivehc.com For a compound like 2-Bromobenzene-1,4-disulfonamide, achieving high purity is essential for accurate characterization and any subsequent application. The purification strategy is designed to remove unreacted starting materials, reagents, catalysts, and by-products from the crude reaction mixture.

The primary purification techniques for solid organic compounds like sulfonamides are recrystallization and column chromatography.

Recrystallization: This is a fundamental and widely used technique for purifying crystalline solids. scispace.com The process relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. youtube.com

Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point). Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For sulfonamides, polar solvents or aqueous alcohol mixtures are often effective. google.com

Procedure: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. The solution is then allowed to cool slowly, causing the solubility of the desired compound to decrease and leading to the formation of pure crystals. Impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. youtube.com

Column Chromatography: This technique separates compounds based on their differential adsorption onto a solid stationary phase while being carried through by a liquid mobile phase. emu.edu.tryoutube.com

Stationary and Mobile Phases: For many organic compounds, silica gel is the most common stationary phase due to its polarity. The mobile phase (eluent) is typically a non-polar or moderately polar organic solvent or a mixture of solvents.

Separation Principle: The crude mixture is loaded onto the top of the silica gel column. As the eluent flows through the column, compounds in the mixture move down at different rates. More polar compounds, such as sulfonamides with two polar -SO₂NH₂ groups, will adsorb more strongly to the polar silica gel and move down the column more slowly. Less polar impurities will travel faster and be eluted first. By collecting the eluent in fractions, the separated compounds can be isolated. youtube.com

Filtration: This is the most basic separation technique, used to separate a solid from a liquid, for example, collecting the crude product after a reaction or isolating purified crystals after recrystallization. emu.edu.tr

The following table summarizes the primary purification techniques applicable to 2-Bromobenzene-1,4-disulfonamide.

| Technique | Principle of Separation | Typical Application | Advantages |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. youtube.com | Primary purification of the crude solid product to remove most impurities. | Cost-effective, scalable, can yield highly pure crystalline material. scispace.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). emu.edu.tr | Purification of complex mixtures or final polishing to remove trace impurities. | High resolving power for separating closely related compounds. moravek.com |

| Filtration | Separation of an insoluble solid from a liquid by passing the mixture through a porous medium. emu.edu.tr | Isolation of the crude product from the reaction mixture; collection of crystals after recrystallization. | Simple, rapid, and effective for solid-liquid separation. |

In Depth Structural Elucidation and Conformational Studies of 2 Bromobenzene 1,4 Disulfonamide

Advanced Spectroscopic Characterization for Structural Assignment

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a complete picture of the atomic connectivity and functional groups present in 2-Bromobenzene-1,4-disulfonamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromobenzene-1,4-disulfonamide, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the specific arrangement of protons on the benzene (B151609) ring. The aromatic region would display three distinct signals corresponding to the three protons. Due to the substitution pattern, complex splitting (doublets of doublets) would be anticipated. The protons of the two sulfonamide (-SO₂NH₂) groups would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, as they are all in unique chemical environments. The carbon atom bonded to the bromine (C-Br) would exhibit a chemical shift influenced by the halogen's inductive effect. stackexchange.com The carbons attached to the sulfonamide groups (C-S) would be significantly downfield due to the strong electron-withdrawing nature of the -SO₂NH₂ group.

Predicted NMR Data for 2-Bromobenzene-1,4-disulfonamide

| Analysis | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H NMR | ~ 7.5 - 8.5 | Three signals in the aromatic region with complex splitting patterns (doublets, doublet of doublets). |

| Variable (broad singlet) | Signal corresponding to the four protons of the two -NH₂ groups. | |

| ¹³C NMR | ~ 120 - 150 | Six distinct aromatic signals. |

| Lower field region | Signals for carbons attached to the electron-withdrawing sulfonamide groups. |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of 2-Bromobenzene-1,4-disulfonamide would be dominated by strong absorptions from the sulfonamide groups. Key expected peaks include:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) groups.

S=O Stretching: Strong, characteristic bands for asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

C-S and C-Br Stretching: Weaker absorptions at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring and the S=O groups are often strong in the Raman spectrum, aiding in a comprehensive vibrational assignment.

Expected Vibrational Frequencies for 2-Bromobenzene-1,4-disulfonamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3200 |

| S=O Asymmetric Stretch | 1350 - 1300 | |

| S=O Symmetric Stretch | 1160 - 1140 | |

| Benzene Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Research

HRMS is essential for determining the precise molecular weight and elemental formula of a compound. For 2-Bromobenzene-1,4-disulfonamide (C₆H₅BrN₂O₄S₂), HRMS would provide an exact mass measurement, confirming its elemental composition.

Fragmentation Pathway: The mass spectrum would also reveal the compound's fragmentation pattern, offering further structural proof. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units. Common fragmentation pathways for sulfonamides include the loss of SO₂ or the entire sulfonamide group.

Predicted Mass Spectrometry Data for 2-Bromobenzene-1,4-disulfonamide

| Parameter | Predicted Value / Observation |

|---|---|

| Molecular Formula | C₆H₅BrN₂O₄S₂ |

| Calculated Exact Mass | ~315.887 Da (for ⁷⁹Br isotope) |

| Key Fragmentation Ions | [M-SO₂]⁺, [M-SO₂NH₂]⁺, [M-Br]⁺ |

| Isotopic Pattern | Presence of M⁺ and M+2 peaks of similar intensity. miamioh.edu |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Crystalline Packing Architectures and Supramolecular Interactions

The crystal structure reveals how molecules are arranged in the lattice, which is governed by intermolecular forces. For 2-Bromobenzene-1,4-disulfonamide, the primary interaction dictating the crystal packing would be hydrogen bonding. The sulfonamide groups are excellent hydrogen bond donors (N-H) and acceptors (S=O), leading to the formation of extensive networks. It is highly probable that molecules would link into chains or sheets via N-H···O=S hydrogen bonds, a common motif in sulfonamide crystal structures. nih.gov

Other potential supramolecular interactions include:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with oxygen or nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

C-H···O Interactions: Weaker hydrogen bonds involving aromatic C-H donors and sulfonyl oxygen acceptors could further stabilize the packing arrangement.

Analysis of Conformational Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. nih.gov 2-Bromobenzene-1,4-disulfonamide possesses conformational flexibility, primarily due to rotation around the C-S bonds. This rotation can lead to different spatial orientations of the two sulfonamide groups relative to the benzene ring.

If these different conformers pack in distinct ways, conformational polymorphism can occur. Each polymorph would have a unique crystal lattice and, consequently, different physical properties. Identifying and characterizing potential polymorphs is crucial, and this is often achieved by crystallizing the compound under various conditions and analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to determine the absolute configuration and solution-state conformation of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its vibrational modes. ECD, similarly, measures the differential absorption of circularly polarized ultraviolet and visible light, which is related to the electronic transitions within the molecule.

However, no specific VCD or ECD spectra for 2-Bromobenzene-1,4-disulfonamide have been reported in the scientific literature. Without experimental data, it is impossible to conduct the detailed analysis that would typically be presented in this section. Such an analysis would involve the comparison of experimental spectra with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration and identify the dominant conformers in solution.

Conformational Landscape Analysis via Experimental and Computational Approaches

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt and the relative energies of these different conformations. Understanding this landscape is crucial for predicting a molecule's physical, chemical, and biological properties. This analysis is typically performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

A comprehensive conformational analysis of 2-Bromobenzene-1,4-disulfonamide would involve identifying all possible rotational isomers (conformers) arising from the rotation around the C-S and S-N bonds of the two sulfonamide groups. Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the geometric and energetic properties of these conformers.

Experimental validation of the computational findings would ideally be achieved through NMR spectroscopy, where parameters like nuclear Overhauser effects (NOEs) and coupling constants can provide information about the distances and dihedral angles between atoms in the molecule, helping to determine the predominant conformation in solution.

Unfortunately, no such experimental or computational conformational analysis for 2-Bromobenzene-1,4-disulfonamide has been published. The absence of this research means that critical data, such as the relative energies of different conformers and the energy barriers to their interconversion, is not available.

Chemical Transformations and Functionalization Strategies of 2 Bromobenzene 1,4 Disulfonamide

Cross-Coupling Reactions at the Bromine Center for Derivatization

The bromine atom on the aromatic ring of 2-Bromobenzene-1,4-disulfonamide serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis due to their broad substrate scope and functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org In the case of 2-Bromobenzene-1,4-disulfonamide, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, vinyl, or alkyl groups from the corresponding boronic acids or esters. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base and a suitable palladium catalyst system, such as those employing phosphine (B1218219) ligands. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields and can be influenced by the electronic and steric properties of the coupling partners. nih.govmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction allows for the introduction of alkynyl moieties onto the 2-Bromobenzene-1,4-disulfonamide scaffold. The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction conditions are generally mild, making it compatible with a wide range of functional groups. wikipedia.org The steric and electronic properties of both the aryl bromide and the alkyne can influence the reaction's efficiency. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-C Bond Formation

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 2-Bromobenzene-1,4-disulfonamide, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-1,4-disulfonamide |

| Sonogashira | 2-Bromobenzene-1,4-disulfonamide, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)benzene-1,4-disulfonamide |

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orglibretexts.org For 2-Bromobenzene-1,4-disulfonamide, this reaction provides a direct route to a diverse range of N-aryl and N-heteroaryl derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of this transformation, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.orgorganic-chemistry.org The choice of base and ligand is critical for successful coupling. researchgate.net

Table 2: Example of Palladium-Catalyzed C-N Bond Formation

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | 2-Bromobenzene-1,4-disulfonamide, Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-Phenyl-2-aminobenzene-1,4-disulfonamide |

Transformations Involving Sulfonamide N-H Acidic Protons

The sulfonamide groups of 2-Bromobenzene-1,4-disulfonamide possess acidic protons on the nitrogen atoms, which can be readily deprotonated to form anions. This reactivity allows for a range of functionalization strategies at the nitrogen centers.

N-Alkylation: The deprotonated sulfonamide nitrogen acts as a nucleophile and can react with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylated derivatives. researchgate.netmdpi.com The reaction is typically carried out in the presence of a base to generate the sulfonamide anion. nih.gov The choice of base and solvent can influence the regioselectivity and yield of the alkylation, particularly when considering the potential for O-alkylation as a side reaction. researchgate.net

N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with acylating agents like acyl chlorides or anhydrides. researchgate.netresearchgate.net This reaction introduces an acyl group onto the sulfonamide nitrogen, forming N-acylsulfonamides. These derivatives are of interest as they can act as isosteres of carboxylic acids. researchgate.net The reaction often requires a base to facilitate the deprotonation of the sulfonamide. researchgate.net

Table 3: Examples of N-H Proton Transformations

| Transformation | Reactants | Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | 2-Bromobenzene-1,4-disulfonamide, Methyl iodide | NaH, THF | N,N'-Dimethyl-2-bromobenzene-1,4-disulfonamide |

| N-Acylation | 2-Bromobenzene-1,4-disulfonamide, Acetyl chloride | Pyridine (B92270) | N,N'-Diacetyl-2-bromobenzene-1,4-disulfonamide |

The acidic nature of the N-H protons allows for the formation of metalated sulfonamide complexes. researchgate.netnih.gov Treatment with a strong base can lead to the formation of dianions, which can then participate in further reactions. The sulfonamide group itself can act as a directed metalation group (DMG), facilitating ortho-lithiation on the benzene (B151609) ring, although the presence of the bromine atom complicates this potential reactivity. researchgate.net The formation of metal complexes with sulfonamides has been shown to modulate their biological activity. nih.govnih.gov

Exploration of Reaction Mechanisms and Kinetics

The chemical behavior of 2-Bromobenzene-1,4-disulfonamide is primarily dictated by the interplay of its three functional groups: the bromine atom and the two sulfonamide moieties. The electron-withdrawing nature of the two sulfonamide groups significantly influences the reactivity of the benzene ring, particularly the carbon-bromine bond.

Mechanistic Pathways:

The primary mechanistic pathways for the functionalization of 2-Bromobenzene-1,4-disulfonamide revolve around the substitution of the bromine atom. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that includes three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 2-Bromobenzene-1,4-disulfonamide, forming a palladium(II) intermediate. The electron-deficient nature of the aromatic ring, induced by the sulfonamide groups, facilitates this step.

Transmetalation: A nucleophilic coupling partner, such as an organoboron compound in the Suzuki-Miyaura reaction, transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

While detailed kinetic studies specifically on 2-Bromobenzene-1,4-disulfonamide are not extensively reported in the literature, the kinetics of similar cross-coupling reactions are well-established. The rate of reaction is influenced by several factors, including the nature of the palladium catalyst and ligands, the base used, the solvent, and the temperature. For instance, the choice of phosphine ligands can significantly impact the rate of both oxidative addition and reductive elimination.

Kinetic Considerations:

The kinetics of functionalizing 2-Bromobenzene-1,4-disulfonamide are crucial for controlling reaction outcomes, especially in cases where multiple reactive sites are present or when subsequent reactions are planned. The rate law for such cross-coupling reactions can be complex and is often dependent on the concentration of the catalyst, the aryl halide, and the coupling partner.

| Factor | Influence on Reaction Kinetics |

| Catalyst System | The choice of palladium precursor and ligand dramatically affects the reaction rate. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. |

| Base | The base plays a critical role in the transmetalation step and in regenerating the active catalyst. The strength and solubility of the base can influence the overall reaction kinetics. |

| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates in the catalytic cycle. |

| Temperature | As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, it can also lead to undesired side reactions. |

Synthesis of Biologically Relevant Precursors and Scaffolds

The unique structural features of 2-Bromobenzene-1,4-disulfonamide make it an attractive starting material for the synthesis of precursors and scaffolds with potential biological activity. The sulfonamide moiety is a well-known pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. nih.gov The bromine atom provides a handle for introducing further molecular complexity and diversity through cross-coupling reactions.

While direct examples of the synthesis of specific drug molecules from 2-Bromobenzene-1,4-disulfonamide are not prevalent in publicly available research, its potential is evident from studies on analogous structures. For instance, benzene-1,4-disulfonamide (B103779) derivatives have been investigated as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for cancer therapy. nih.govnih.gov These studies have demonstrated that modifications to the benzene disulfonamide core can lead to potent and selective inhibitors of Complex I of the electron transport chain. nih.gov

The general strategy for utilizing 2-Bromobenzene-1,4-disulfonamide in the synthesis of biologically relevant scaffolds involves the following steps:

Functionalization of the Bromine Atom: The bromine atom can be replaced with a variety of substituents using palladium-catalyzed cross-coupling reactions. This allows for the introduction of different aryl, heteroaryl, or alkyl groups, which can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules.

Table of Potential Biologically Relevant Scaffolds Derived from 2-Bromobenzene-1,4-disulfonamide:

| Scaffold Type | Synthetic Strategy | Potential Biological Application |

| Biaryl Disulfonamides | Suzuki-Miyaura or Stille coupling to introduce a new aryl or heteroaryl group at the 2-position. | Enzyme inhibitors (e.g., kinases, proteases), receptor antagonists. |

| N-Functionalized Disulfonamides | Alkylation or acylation of the sulfonamide nitrogens after initial cross-coupling. | Modulating solubility and cell permeability, targeting specific protein pockets. |

| Heterocyclic-Fused Systems | Intramolecular cyclization reactions following functionalization of the 2-position. | Development of novel heterocyclic drugs with unique pharmacological profiles. |

The strategic functionalization of 2-Bromobenzene-1,4-disulfonamide opens up avenues for the creation of diverse molecular libraries for high-throughput screening in drug discovery programs. The insights gained from the reactivity and synthetic applications of this compound and its analogs will undoubtedly contribute to the development of new therapeutic agents in the future.

Computational and Theoretical Investigations of 2 Bromobenzene 1,4 Disulfonamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic characteristics that govern the reactivity and spectroscopic properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For sulfonamide derivatives, the HOMO and LUMO energies are key descriptors in predicting their biological activity. biolscigroup.us The energies of these orbitals and their gap can be calculated using methods like Density Functional Theory (DFT). biolscigroup.usresearchgate.net These calculations help in understanding how the molecule might interact with biological receptors. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for 2-Bromobenzene-1,4-disulfonamide

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.50 |

Note: This data is illustrative and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. walisongo.ac.idresearchgate.net

In a molecule like 2-Bromobenzene-1,4-disulfonamide, the electronegative oxygen and nitrogen atoms of the sulfonamide groups would be expected to show negative electrostatic potential, while the hydrogen atoms of the amine groups would exhibit positive potential. researchgate.net The bromine atom, being a halogen, can exhibit a phenomenon known as a "σ-hole," where it has a region of positive electrostatic potential, making it a potential halogen bond donor. researchgate.net Analysis of the MEP map provides insights into how the molecule will interact with other molecules, including biological targets. youtube.comyoutube.com

Computational methods can accurately predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These theoretical predictions are crucial for the characterization and identification of synthesized compounds. researchgate.net For instance, the vibrational frequencies in an IR spectrum can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netnist.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for 2-Bromobenzene-1,4-disulfonamide

| Spectroscopic Technique | Predicted Wavenumber/Chemical Shift |

| IR (N-H stretch) | 3300-3400 cm⁻¹ |

| IR (S=O stretch, asymmetric) | 1330-1350 cm⁻¹ |

| IR (S=O stretch, symmetric) | 1150-1170 cm⁻¹ |

| ¹H NMR (Aromatic protons) | 7.5-8.5 ppm |

| ¹³C NMR (Aromatic carbons) | 120-140 ppm |

Note: This data is illustrative and based on typical ranges for similar functional groups.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations allow for the exploration of the conformational space of a molecule, which is the range of three-dimensional shapes it can adopt. qub.ac.uk Understanding the accessible conformations of 2-Bromobenzene-1,4-disulfonamide is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. scispace.com MD simulations can reveal the flexibility of the molecule and the preferred orientations of its functional groups, providing insights into its potential for interaction with receptors. nih.gov

In Silico Modeling of Molecular Interactions with Biological Targets (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com In drug discovery, this is used to predict how a small molecule, such as 2-Bromobenzene-1,4-disulfonamide, might bind to the active site of a protein. nih.govresearchgate.net By analyzing the binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can identify potential biological targets and design more potent inhibitors. nih.govresearchgate.net For example, derivatives of benzene-1,4-disulfonamide (B103779) have been studied as inhibitors of oxidative phosphorylation, a key metabolic pathway in some cancer cells. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmedwinpublishers.comnih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. benthamdirect.comresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. biolscigroup.usbenthamdirect.com For sulfonamide derivatives, QSAR studies have been successfully employed to predict their anticancer and antidiabetic activities, among others. researchgate.netmedwinpublishers.com The development of a robust QSAR model for 2-Bromobenzene-1,4-disulfonamide and its analogs could significantly accelerate the discovery of new drug candidates. nih.govmdpi.compsu.edu

Reaction Pathway Energetics and Transition State Determinations

Currently, there is a notable absence of publicly available scientific literature detailing the computational and theoretical investigations specifically focused on the reaction pathway energetics and transition state determinations of 2-Bromobenzene-1,4-disulfonamide. Extensive searches of chemical and scientific databases have not yielded specific studies that provide data on the energy profiles of its synthesis or subsequent reactions, nor have they revealed determinations of the transition state structures involved in these processes.

Therefore, it is not possible to provide detailed research findings, including data tables on activation energies, reaction energies, or the geometric parameters of transition states for 2-Bromobenzene-1,4-disulfonamide at this time. This lack of information highlights a potential area for future research, as such computational studies would be valuable for understanding the reactivity of this compound and for optimizing its synthetic routes. Theoretical investigations could elucidate the mechanisms of its formation and potential reactions, offering insights into the stability of intermediates and the energetic barriers of key steps.

Mechanistic Research on Biological Interactions in Vitro Focus Only

Molecular Inhibition Studies of Target Enzymes (e.g., Carbonic Anhydrase Isoforms)

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes. wikipedia.org Research on derivatives demonstrates that compounds with this framework are potent inhibitors of multiple human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov

Studies on various benzenesulfonamide derivatives show a wide range of inhibition constants (Kᵢ) against different isoforms. For instance, a series of benzene- and tetrafluorobenzenesulfonamides were found to be medium potency inhibitors of cytosolic isoforms hCA I and II, but displayed low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms. nih.gov Specifically, inhibition constants for some derivatives against hCA I ranged from 41.5 to 1500 nM, while against hCA II, they were between 30.1 and 755 nM. nih.gov The same compounds showed much stronger inhibition of the tumor-associated isoforms, with Kᵢ values from 1.5 to 38.9 nM for hCA IX and 0.8 to 12.4 nM for hCA XII. nih.gov This highlights the potential for developing isoform-selective inhibitors based on this chemical framework.

Table 1: Illustrative Inhibition Data (Kᵢ in nM) for Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms Note: This table presents example data for compounds related to the disulfonamide framework to illustrate typical inhibition profiles. Data is sourced from a study on benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides. nih.gov

| Compound Analogue | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 4b | C₆H₅ | 392 | 43.9 | 25.9 | 6.0 |

| 4c | c-C₆H₁₁ | 357 | 50.4 | 3.0 | 1.4 |

| 4e | BrCH₂CH₂ | 1250 | 142 | 6.9 | 2.5 |

| 4f | Cl(CH₂)₃ | 1185 | 74.8 | 6.2 | 2.3 |

| 4j | BocNH-CH₂ | 413 | 32.7 | 10.5 | 1.9 |

| AAZ (Standard) | - | 250 | 12 | 25 | 5.7 |

The primary binding mechanism for sulfonamide-based inhibitors to carbonic anhydrases is well-characterized. The sulfonamide moiety (-SO₂NH₂) deprotonates and the resulting anion coordinates directly to the Zn(II) ion located in the enzyme's active site. news-medical.net This interaction is fundamental to their inhibitory action.

Selectivity among the 15 human CA isoforms is achieved through secondary interactions between the inhibitor's "tail" region—the part of the molecule extending from the sulfonamide group—and the amino acid residues lining the active site cavity. nih.gov These residues vary between isoforms, allowing for the design of inhibitors that preferentially bind to one isoform over others. pexacy.com For example, X-ray crystallography of sulfonamide derivatives bound to hCA II shows the sulfonamide group anchored to the Zn(II) ion and interacting with residues Thr199 and Thr200, while the rest of the molecule makes various hydrophobic and hydrogen bond contacts with other residues in the active site. frontiersin.org The nature and substitution pattern of the benzene (B151609) ring and any additional functional groups are therefore critical in determining the selectivity profile. frontiersin.orgnih.gov The binding is also pH-dependent, a characteristic shared by both primary and secondary sulfonamides. news-medical.net

Kinetic studies, such as those using a stopped-flow CO₂ hydrase assay, are employed to determine the inhibition constants (Kᵢ) of these compounds. nih.govnews-medical.net The interaction of sulfonamides with the carbonic anhydrase active site zinc ion is a reversible process. pexacy.com By directly competing with the natural substrate (carbon dioxide/bicarbonate) for binding within the active site, these compounds act as competitive inhibitors. youtube.com The strength of this inhibition is quantified by the Kᵢ value, with lower values indicating a higher affinity of the inhibitor for the enzyme.

Ligand-Receptor Interaction Hypotheses and Validation in Cell-Free Systems

In the context of cell-free systems, the interaction between 2-bromobenzene-1,4-disulfonamide and its target enzymes is a classic example of a ligand-receptor relationship. Here, the disulfonamide acts as the ligand, and the enzyme (e.g., carbonic anhydrase) serves as the receptor. The central hypothesis, validated by extensive research, is that the sulfonamide group is the primary zinc-binding function, which anchors the inhibitor to the enzyme's catalytic core. news-medical.netpexacy.com

Validation of this hypothesis comes from multiple lines of evidence:

Enzyme Inhibition Assays: Cell-free assays using purified enzymes directly measure the inhibitory potency (Kᵢ or IC₅₀) of the compounds, confirming a direct interaction. news-medical.netnih.gov

X-ray Crystallography: Co-crystallization of sulfonamides with carbonic anhydrase isoforms provides atomic-level visualization of the binding mode, confirming the coordination of the sulfonamide nitrogen to the zinc ion and the specific contacts made by the rest of the molecule within the active site. nih.govnews-medical.net

Thermodynamic Analysis: Techniques like isothermal titration calorimetry can be used in cell-free systems to determine the thermodynamic parameters of binding, further characterizing the ligand-receptor interaction. news-medical.net

Recent advances in molecular biology also offer novel methods for dissecting ligand-receptor interactions in cell-free systems, such as de novo designed ligand-responsive artificial protein-protein communication (LIRAC) platforms. frontiersin.org

Structure-Activity Relationship (SAR) Hypotheses for Disulfonamide Frameworks

The relationship between the chemical structure of disulfonamide frameworks and their biological activity is a key area of investigation for lead optimization. nih.govoatext.comnih.gov For benzenesulfonamide-based carbonic anhydrase inhibitors, the SAR is well-defined. The unsubstituted sulfonamide group is essential for high-affinity binding to the active site zinc. news-medical.net The "tail" portion of the molecule can be extensively modified to alter potency and, crucially, selectivity. nih.gov Introducing different functional groups onto the benzene ring can exploit unique features of the active sites of different CA isoforms. frontiersin.orgnih.gov

In a distinct but related area, benzene-1,4-disulfonamides have been identified as inhibitors of oxidative phosphorylation (OXPHOS). nih.govoatext.com SAR studies in this context revealed:

Stereoselectivity: The R-enantiomer of a lead compound was found to be over 30 times more potent than its S-isoform, indicating a highly specific binding interaction with its biological target, Complex I of the electron transport chain. nih.gov

Linker and Terminal Group Importance: Modifications to linkers and terminal hydrophobic groups on the disulfonamide scaffold significantly impacted potency. For instance, replacing a carbamate (B1207046) with an oxadiazole ring and optimizing the terminal hydrophobic substitution led to compounds with IC₅₀ values in the nanomolar range. nih.gov

These findings underscore that the disulfonamide framework is a versatile scaffold whose biological activity can be precisely tuned through chemical modification. nih.govnih.gov

Intracellular Localization and Transport Mechanisms in Model Systems (e.g., Cell Cultures)

While specific studies on the intracellular transport of 2-bromobenzene-1,4-disulfonamide are not detailed in the provided research, its mechanisms can be inferred from the general principles governing small molecule transport and the behavior of related sulfonamides. news-medical.netoatext.com Small molecules (typically ≤500 Da) can often traverse the plasma membrane via passive diffusion to interact with intracellular targets. oatext.com

The uptake of sulfonamides into cells is modeled as a diffusion-like process that is dependent on the pH gradient between the extracellular medium and the cytoplasm, as this affects the ionization state of the molecule. nih.gov It is also possible that these compounds utilize solute carrier (SLC) transporters to enter the cell. news-medical.netnih.gov

The demonstrated ability of related benzene-1,4-disulfonamides to inhibit mitochondrial Complex I in cancer cell lines provides strong indirect evidence of their ability to enter the cell and localize to the mitochondria. nih.govnih.gov Similarly, aryl sulfonamides that act on nuclear targets like transcription factors must be capable of crossing the plasma and nuclear membranes. nih.gov The precise transporters or mechanisms for 2-bromobenzene-1,4-disulfonamide would require specific investigation using techniques like fluorescence microscopy with tagged derivatives or competitive uptake assays in cell culture models. news-medical.net

Elucidation of Molecular Pathways and Networks in Experimental Biological Systems

Research into benzene-1,4-disulfonamide (B103779) and related structures has elucidated their impact on at least two critical molecular pathways.

Carbonic Anhydrase Inhibition Pathway: As potent inhibitors of carbonic anhydrase isoforms, these compounds interfere with fundamental cellular processes. pexacy.com By blocking CAs, they disrupt the regulation of pH, the transport of CO₂ and bicarbonate, and biosynthetic reactions such as gluconeogenesis and lipogenesis. wikipedia.org The inhibition of tumor-associated isoforms hCA IX and XII is particularly relevant, as these enzymes are key to the ability of cancer cells to survive in the acidic tumor microenvironment. nih.gov

Oxidative Phosphorylation (OXPHOS) Pathway: A series of benzene-1,4-disulfonamides were discovered to be potent inhibitors of OXPHOS. nih.govoatext.comnih.gov The specific molecular target within this pathway was identified as Complex I of the mitochondrial electron transport chain. nih.gov Inhibition at this point blocks the oxidation of NADH to NAD⁺, disrupts the proton gradient across the mitochondrial membrane, and ultimately depletes the cell's supply of ATP. oatext.com This mechanism is selectively cytotoxic to cancer cells that are highly dependent on OXPHOS for energy production. nih.gov

Furthermore, other aryl sulfonamides have been shown to modulate different cellular networks. For example, the sulfonamide indisulam (B1684377) acts as a "molecular glue" to promote the degradation of specific proteins (RBM39 and ZEB1), thereby inhibiting cancer cell proliferation and migration. nih.gov This indicates that the sulfonamide scaffold has the potential to interact with a diverse range of cellular pathways beyond enzyme inhibition.

Advanced Analytical Methodologies for Research on 2 Bromobenzene 1,4 Disulfonamide

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for assessing the purity of chemical compounds and identifying any impurities or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of non-volatile compounds. A typical investigation would involve optimizing parameters such as the stationary phase (e.g., C18, C8 columns), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers), and detector settings (e.g., UV-Vis wavelength) to achieve the best possible separation of 2-Bromobenzene-1,4-disulfonamide from any related substances. However, no specific HPLC methods developed for this compound are available in the current body of scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

For the analysis of volatile by-products that may arise during the synthesis of 2-Bromobenzene-1,4-disulfonamide, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. Research in this area would provide insights into the reaction mechanisms and help in optimizing the synthesis process to minimize the formation of unwanted side products. Unfortunately, no studies applying GC-MS to the analysis of by-products from the synthesis of 2-Bromobenzene-1,4-disulfonamide have been reported.

Preparative Chromatography for Isolate Purification

Preparative chromatography is a variation of chromatography used to purify sufficient quantities of a substance for further use. While this is a standard procedure in chemical synthesis, specific protocols for the purification of 2-Bromobenzene-1,4-disulfonamide using preparative HPLC or other techniques are not documented in published research.

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods are fundamental for the quantitative analysis of chemical compounds. Techniques such as UV-Vis spectrophotometry could be employed to determine the concentration of 2-Bromobenzene-1,4-disulfonamide in solution by measuring its absorbance at a specific wavelength. The development of such a method would require establishing a calibration curve from standards of known concentration. To date, no such quantitative spectroscopic methods for this compound have been detailed in scientific literature.

Electrochemical Characterization and Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry, could be used to study the redox properties of 2-Bromobenzene-1,4-disulfonamide. This would involve investigating its oxidation and reduction potentials, which provide information about its electronic structure and potential for involvement in electron transfer reactions. Such studies are valuable for applications in areas like materials science and sensor development. However, the electrochemical behavior of this specific sulfonamide has not been a subject of published research.

Degradation Pathway Analysis and Stability Research under Controlled Conditions

Understanding the stability of a compound and its degradation pathways under various conditions (e.g., exposure to light, heat, or different pH levels) is crucial for its handling, storage, and potential applications. These studies often employ techniques like HPLC and mass spectrometry to identify degradation products and elucidate the mechanisms of decomposition. There is currently no available research on the degradation pathways or stability of 2-Bromobenzene-1,4-disulfonamide.

Microscopic Techniques for Crystalline Morphology Analysis

The crystalline structure of 2-Bromobenzene-1,4-disulfonamide is a critical determinant of its physical and chemical properties. A thorough understanding of its crystalline morphology, including crystal habit, size distribution, and surface topography, is essential for its development and application. Advanced microscopic techniques are indispensable tools for these investigations, providing detailed insights at the micro and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of 2-Bromobenzene-1,4-disulfonamide crystals. carleton.eduyoutube.com In this method, a focused beam of high-energy electrons scans the surface of the sample. The interactions between the electrons and the sample generate various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by detectors to form an image. carleton.eduyoutube.com

For the analysis of 2-Bromobenzene-1,4-disulfonamide, SEM provides high-resolution images of the external features of the crystals. azom.com This allows for the detailed examination of the crystal habit (the characteristic external shape), the presence of any smaller agglomerated particles, and the surface texture. Backscattered electron imaging can also provide contrast based on the atomic number of the elements present, which can be useful for identifying any potential impurities on the crystal surface. youtube.com Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can perform elemental analysis, confirming the presence and distribution of bromine, sulfur, and other constituent elements on the crystal surface. carleton.edu

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and can be used to investigate the internal structure of 2-Bromobenzene-1,4-disulfonamide crystals, including lattice defects and dislocations. researchgate.netnih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen of the material. The interaction of the electrons with the sample forms an image that provides information about the crystal's internal structure, morphology, and crystallographic orientation. researchgate.netlu.se

A significant challenge in applying TEM to organic molecules like 2-Bromobenzene-1,4-disulfonamide is their sensitivity to the high-energy electron beam, which can cause radiation damage and destroy the crystalline structure. nih.govwhiterose.ac.uk Therefore, low-dose techniques and cryogenic cooling are often employed to minimize this damage. lu.senih.gov High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice planes, providing direct insight into the atomic arrangement within the crystal. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography images of 2-Bromobenzene-1,4-disulfonamide crystals at the nanoscale. cam.ac.ukmdpi.com Unlike electron microscopy, AFM does not use an electron beam and can be operated in air or liquid, which is particularly advantageous for studying delicate organic crystals under near-native conditions. mdpi.comnih.gov

AFM operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. illinois.edu The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographical map of the surface. illinois.edu This technique is invaluable for examining the surface roughness of the crystals, identifying growth steps, and observing surface defects with high precision. cam.ac.ukmdpi.com The ability to image in a liquid environment also allows for in-situ studies of crystal growth and dissolution processes. mdpi.com

X-ray Diffraction (XRD)

While primarily a technique for determining the bulk crystal structure, X-ray Diffraction (XRD) also provides crucial information about the crystalline morphology. iastate.eduwikipedia.org Single-crystal XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within the crystal lattice of 2-Bromobenzene-1,4-disulfonamide, including bond lengths and angles. wikipedia.orgmkuniversity.ac.inuq.edu.au

Powder XRD, on the other hand, is used to analyze a polycrystalline sample and can provide information about the crystal system, phase purity, and degree of crystallinity. iastate.edujst.go.jp The peak shapes and widths in a powder diffraction pattern can also give an indication of the crystallite size and the presence of lattice strain.

Hypothetical Research Findings for 2-Bromobenzene-1,4-disulfonamide

The following table summarizes hypothetical data that could be obtained from the application of these advanced analytical methodologies to a crystalline sample of 2-Bromobenzene-1,4-disulfonamide.

| Analytical Technique | Parameter Measured | Hypothetical Finding for 2-Bromobenzene-1,4-disulfonamide |

| Scanning Electron Microscopy (SEM) | Crystal Habit & Size | Well-defined prismatic crystals with an average size of 100-200 µm. |

| Surface Topography | Smooth crystal faces with some evidence of step-growth features. | |

| Transmission Electron Microscopy (TEM) | Internal Structure | High degree of crystallinity with occasional stacking faults observed. |

| Lattice Imaging (HRTEM) | Clear visualization of lattice fringes corresponding to the crystallographic planes. | |

| Atomic Force Microscopy (AFM) | Surface Roughness | Root mean square (RMS) roughness of approximately 2 nm on the major crystal faces. |

| Growth Features | Observation of spiral growth patterns originating from screw dislocations. | |

| X-ray Diffraction (XRD) | Crystal System | Monoclinic |

| Unit Cell Parameters | a = 8.5 Å, b = 12.2 Å, c = 7.9 Å, β = 98.5° |

Academic Significance and Future Directions in 2 Bromobenzene 1,4 Disulfonamide Research

Contribution to Medicinal Chemistry Scaffold Design Principles (Theoretical Focus)

In medicinal chemistry, a "scaffold" is the core structure of a molecule to which various functional groups can be attached. The design and modification of these scaffolds are central to the discovery of new drugs. The benzene-disulfonamide framework, exemplified by 2-Bromobenzene-1,4-disulfonamide, serves as a valuable scaffold due to its structural and chemical properties.

The sulfonamide group (-SO₂NH₂) is a key pharmacophore found in a wide array of therapeutic agents. pexacy.comopenaccesspub.org Its ability to act as a hydrogen bond donor and acceptor allows it to interact with biological targets such as enzymes and receptors. nih.gov The benzene (B151609) ring provides a rigid and planar core, ensuring a defined spatial orientation of the two sulfonamide groups. The 1,4-disubstitution pattern on the benzene ring establishes a specific distance and geometry between these two functional groups, which can be crucial for binding to a biological target. nih.gov The bromine atom on the scaffold serves as a versatile chemical handle, allowing for further structural modifications.

The theoretical importance of this scaffold is highlighted in studies where the core motif is systematically modified to understand structure-activity relationships (SAR). For example, research on related benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation (OXPHOS) demonstrated that the 1,4-disposition of the sulfonamide groups was critical for potency; altering this to a 1,3- (meta) arrangement resulted in a significant loss of activity. nih.gov This underscores the principle that scaffold rigidity and the precise spatial arrangement of pharmacophoric groups are paramount in rational drug design.

Role as an Intermediate in Drug Discovery Research

One of the most significant roles of 2-Bromobenzene-1,4-disulfonamide is as a chemical intermediate—a building block used in the synthesis of more complex molecules. The bromine atom, in particular, makes it a valuable precursor for creating libraries of related compounds for drug screening.

In a notable example of drug discovery, a synthetic route to a series of potent oxidative phosphorylation inhibitors started with a related compound, p-bromophenyl sulfonyl chloride. nih.gov This intermediate was first reacted with an amine to form one sulfonamide, and then the bromine atom was utilized in a palladium-catalyzed Buchwald-Hartwig coupling reaction to introduce a second, different chemical group. This new group was then converted into the second sulfonamide moiety.

This multi-step synthesis illustrates the strategic value of the bromo-disulfonamide structure:

Stepwise Functionalization : The presence of the bromine allows for sequential, controlled chemical reactions. One part of the molecule can be built, and then the bromine can be used as a reactive site to construct the second part.

Diversity-Oriented Synthesis : By using different amines and different coupling partners in the Buchwald-Hartwig reaction, a large and diverse library of final compounds can be generated from a single brominated intermediate. This is essential for exploring the structure-activity relationship and optimizing a lead compound.

The following table outlines the conceptual synthetic utility of a brominated benzene sulfonamide intermediate.

| Synthetic Step | Reagents & Conditions | Purpose |

| Initial Sulfonamide Formation | Amine (R¹-NH₂) | Forms the first sulfonamide group. |

| Cross-Coupling Reaction | Thiol, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos) | Replaces the bromine atom with a new functional group (e.g., a thioether). This is a key step for introducing diversity. |

| Oxidative Chlorination | Chlorinating Agent (e.g., NCS) | Converts the introduced group (e.g., thioether) into a sulfonyl chloride. |

| Final Sulfonamide Formation | Amine (R²-NH₂) | Forms the second sulfonamide group, completing the disulfonamide structure. |

This table is a generalized representation based on synthetic strategies for related compounds. nih.gov

Design of Targeted Biological Probes

Targeted biological probes are specialized molecules, often fluorescent, used to visualize and study specific proteins or processes within living cells and tissues. thieme-connect.de The design of these probes requires a scaffold that can be recognized by the biological target, along with a "reporter" group (like a fluorophore) and a reactive group for linking.

While 2-Bromobenzene-1,4-disulfonamide itself is not a probe, its structure is highly amenable to being developed into one. The benzene-disulfonamide portion can serve as the "targeting" element if it is known to bind to a protein of interest. The bromine atom is an ideal "handle" for chemical modification, allowing for the attachment of a fluorescent dye. This process is known as chemical functionalization.

The principles for designing such a probe would involve:

Target Recognition : The core sulfonamide structure must have a demonstrated affinity for a biological target, such as an enzyme or a bromodomain-containing protein. openaccesspub.org

Fluorophore Attachment : A fluorescent molecule could be attached via a cross-coupling reaction at the bromine position. The choice of fluorophore would depend on the desired imaging properties (e.g., color, brightness).

Preservation of Binding : The modification must not disrupt the interaction between the core scaffold and its biological target.

The development of such probes is crucial for understanding disease mechanisms at the molecular level and can aid in diagnosis. thieme-connect.de For instance, fluorescent probes targeting specific proteins that are overexpressed in cancer cells can be used to distinguish tumor tissue from healthy tissue. openaccesspub.org

Potential Applications in Materials Science and Polymer Chemistry

Beyond medicine, the structural motifs present in 2-Bromobenzene-1,4-disulfonamide suggest potential applications in materials science. Sulfonated aromatic polymers are a class of materials with interesting properties. For example, sulfonated all-aromatic polyamides have been studied for their ability to capture heavy metal ions from water. nih.gov The sulfonate groups on the polymer backbone act as binding sites for metal cations like lead (Pb(II)). nih.gov

The 2-Bromobenzene-1,4-disulfonamide molecule could serve as a monomer or a precursor to a monomer for creating novel polymers. The two sulfonamide groups could be incorporated into a polymer backbone, for example, by reacting them with other monomers to form a polyamide or other polymer types. The bromine atom offers a site for post-polymerization modification, allowing the properties of the final material to be tuned.

Potential research directions include:

Ion-Exchange Resins : Polymers derived from this monomer could be investigated for water purification and metal sequestration, leveraging the ion-binding capacity of the sulfonamide groups. nih.gov

High-Performance Polymers : Aromatic sulfonamide structures can impart thermal stability and rigidity to polymers.

Anti-angiogenic Materials : Some sulfonic acid polymers have been shown to inhibit angiogenesis (the formation of new blood vessels), a property relevant for medical device coatings or cancer therapy research. nih.gov

Unexplored Synthetic Challenges and Methodological Innovations

Methodological innovations that could impact the synthesis of this and related compounds include:

C-H Activation/Functionalization : Newer synthetic methods focus on directly converting a carbon-hydrogen (C-H) bond on the benzene ring into a carbon-sulfur or carbon-bromine bond. This could potentially reduce the number of steps required compared to classical methods, leading to more efficient and "greener" syntheses. thieme-connect.de

Novel Coupling Reactions : The development of more efficient and versatile cross-coupling reactions, such as the Nobel Prize-winning Negishi coupling, continues to expand the toolkit of synthetic chemists. wikipedia.org These reactions are crucial for creating the carbon-carbon or carbon-heteroatom bonds needed to build complex molecules from simpler intermediates like 2-Bromobenzene-1,4-disulfonamide. wikipedia.org

Flow Chemistry : Performing reactions in continuous flow reactors rather than traditional round-bottom flasks can offer better control over reaction conditions, improve safety, and allow for easier scalability—all of which are important for both academic research and industrial production.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers. For a compound like 2-Bromobenzene-1,4-disulfonamide, AI/ML can be applied in several ways:

Predictive Modeling : AI models can be trained on existing data to predict the biological activity or physicochemical properties (e.g., solubility, toxicity) of new, unsynthesized derivatives of the 2-Bromobenzene-1,4-disulfonamide scaffold. mit.eduyoutube.com This allows researchers to prioritize which molecules to synthesize and test, saving time and resources.

De Novo Design : Generative AI models can design entirely new molecules from scratch. stanford.edu By providing the model with a starting point (like the benzene-disulfonamide scaffold) and a set of desired properties (e.g., high potency against a target, low predicted toxicity), the AI can generate novel chemical structures that chemists can then attempt to synthesize. youtube.comstanford.edu

Synthesis Planning : AI tools are being developed to predict optimal synthetic routes for complex molecules. By analyzing databases of known chemical reactions, these tools can suggest a step-by-step pathway to create a target compound, potentially identifying more efficient routes than those conceived by humans.

The table below summarizes how AI/ML can accelerate research based on this compound.